N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazine ring substituted with a chlorine atom and a dimethylmethanimidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 3-chloropyrazine-2-carbonitrile with dimethylamine under specific conditions. One common method involves the use of acetic acid as a solvent and Raney nickel as a catalyst. The reaction is carried out under hydrogen atmosphere at room temperature for an extended period, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazine N-oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloropyrazin-2-yl)methylcyclopropanamine hydrochloride
- 3-chloropyrazine-2-carboxamide
- N-(pyrazin-2-yl)benzenesulfonamide
Uniqueness
N’-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide stands out due to its unique combination of a pyrazine ring with a dimethylmethanimidamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H9ClN4 |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
N'-(3-chloropyrazin-2-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C7H9ClN4/c1-12(2)5-11-7-6(8)9-3-4-10-7/h3-5H,1-2H3 |
InChI Key |
DAUONZHVCISVQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=CN=C1Cl |
Origin of Product |
United States |
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